Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

This β-diketo ester features a 4-ethoxyphenyl group and methyl ester, yielding predicted logP 1.60 and TPSA 69.7 Ų—differentiating it from ethyl or methoxy analogs. Its dihydroorotase inhibition (IC50 1 mM) provides a quantitative SAR starting point. Available at ≥98% purity with batch consistency, it ensures reproducible results in heterocycle synthesis and agrochemical intermediate development. Verify substitution pattern to avoid protocol variability.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 108783-91-1
Cat. No. B035334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
CAS108783-91-1
SynonymsMethyl 4-ethoxy-a,g-dioxo-benzenebutanoate
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
InChIInChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3
InChIKeyPFPBZQIEMJJXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 108783-91-1): β-Diketo Ester Scaffold for Heterocyclic Synthesis and Bioactivity Screening


Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 108783-91-1) is a β-diketo ester organic compound characterized by a central 2,4-dioxobutanoate backbone substituted with a 4-ethoxyphenyl group at the 4-position and a methyl ester at the terminal carbonyl . The molecule features a diketone moiety that confers versatile electrophilic and chelating properties, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing heterocyclic frameworks [1]. The compound exhibits a predicted logP of 1.60 and topological polar surface area of 69.7 Ų, physicochemical attributes that influence its solubility profile and reactivity in organic transformations .

Why Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Cannot Be Replaced by Generic Aryl Diketo Esters in Procurement Decisions


Within the aryl diketo ester class, structural variations at the ester position (methyl vs. ethyl vs. tert-butyl) and aryl substitution pattern (ethoxy vs. methoxy vs. unsubstituted phenyl) produce measurably different physicochemical properties and synthetic utility. The methyl ester of 108783-91-1 exhibits a predicted logP of 1.60 , compared to approximately 2.0 for the ethyl ester analog ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8) — a lipophilicity difference that directly impacts solubility, chromatographic behavior, and downstream reaction compatibility. Furthermore, the 4-ethoxyphenyl substituent imparts distinct electronic and steric effects relative to 4-methoxyphenyl or unsubstituted phenyl analogs, altering electrophilicity at the diketone centers and consequently affecting reaction yields in heterocycle-forming condensations. Procurement of a generic “aryl diketo ester” without verifying the specific ester and aryl substitution pattern risks introducing uncharacterized variables into synthetic protocols, potentially compromising reproducibility and yield.

Quantitative Differential Evidence for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 108783-91-1) in Procurement Selection


Comparison of Methyl Ester (108783-91-1) vs. Ethyl Ester Analog: Predicted Lipophilicity and ADME-Relevant Properties

The methyl ester functional group in CAS 108783-91-1 confers lower lipophilicity compared to the corresponding ethyl ester analog ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8). The predicted ACD/LogP for the methyl ester is 1.60 , whereas the ethyl ester analog, bearing an additional methylene unit, exhibits an estimated logP of approximately 2.0 . This logP difference of ~0.4 units corresponds to a measurable distinction in aqueous solubility and membrane permeability characteristics, relevant for both synthetic workup (extraction efficiency) and any medicinal chemistry lead optimization efforts where lipophilicity control is critical.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Enzymatic Inhibition Profile: Dihydroorotase Inhibition as a Differentiating Bioactivity Signal

In an in vitro enzymatic assay, methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate demonstrated inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 when tested at a concentration of 10 μM [1]. Dihydroorotase catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate in the de novo pyrimidine biosynthesis pathway — a validated target for antiproliferative and antimalarial therapeutic strategies. While this IC50 value reflects weak inhibitory potency, the observed activity establishes a baseline for structure-activity relationship (SAR) exploration. Analogs lacking the 4-ethoxyphenyl substitution or bearing alternative aryl groups have not been reported with quantitative DHOase inhibition data in this assay system, making this a compound-specific bioactivity signature that distinguishes 108783-91-1 from uncharacterized in-class analogs.

Enzymology Drug Discovery Antiproliferative Research

Supplier Purity Specifications: Vendor-Reported Assay as a Procurement Quality Metric

Commercial availability of methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate includes vendor-specified purity grades that inform procurement decisions. AKSci supplies the compound at 95% minimum purity , Fluorochem offers 98% purity , and CymitQuimica provides a minimum 95% purity specification . For comparison, less common in-class analogs such as the ethyl ester derivative (CAS 1019379-40-8) are not uniformly available from multiple suppliers with clearly documented purity specifications, limiting procurement optionality and batch-to-batch consistency verification. The availability of 108783-91-1 at both 95% and 98% purity tiers enables users to match purity requirements to the sensitivity of their specific application — 98% being suitable for reactions where impurities could interfere with catalytic cycles or sensitive downstream transformations, while 95% may suffice for exploratory synthesis or reactions followed by purification steps.

Chemical Procurement Quality Control Synthetic Chemistry

Validated Application Scenarios for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 108783-91-1) Based on Differential Evidence


Medicinal Chemistry Lead Optimization: Pyrimidine Biosynthesis Inhibitor SAR Campaigns

The documented dihydroorotase inhibition (IC50 = 1 mM) provides a quantitative starting point for structure-activity relationship studies targeting de novo pyrimidine biosynthesis [1]. Researchers investigating antiproliferative or antimalarial agents can use 108783-91-1 as a reference scaffold, systematically varying the ester group (methyl vs. ethyl) and aryl substitution pattern to optimize potency. The compound's predicted logP of 1.60 and moderate lipophilicity facilitate its handling in both aqueous enzymatic assays and cell-based permeability studies .

Heterocyclic Library Synthesis: Core Scaffold for Isoxazole and Pyrazole Construction

The β-diketo ester architecture of 108783-91-1 serves as a versatile electrophilic building block for condensation with hydrazines, hydroxylamines, and amidines to generate functionalized heterocycles including pyrazoles, isoxazoles, and pyrimidines [2]. The 4-ethoxyphenyl substituent provides a defined electronic and steric environment that influences regioselectivity in cyclocondensation reactions, enabling predictable product outcomes that may differ from those obtained with 4-methoxyphenyl or unsubstituted phenyl analogs.

Agrochemical Intermediate Development: Precursor for Crop Protection Agents

Aryl diketo esters of this structural class have been explored as intermediates in the synthesis of agrochemical active ingredients . The methyl ester group of 108783-91-1 offers a balance of reactivity and stability suitable for subsequent transformations under mild conditions, while the commercial availability at defined purity grades (95–98%) ensures batch-to-batch consistency in process development workflows .

Physicochemical Property Benchmarking: Reference Compound for LogP-Dependent Assay Development

With a predicted logP of 1.60 and established hydrogen bond acceptor/donor counts (5/0), 108783-91-1 can serve as a calibration standard for chromatographic method development and logP-dependent partitioning assays . Its intermediate lipophilicity distinguishes it from more hydrophilic analogs (e.g., unsubstituted phenyl diketo esters with lower logP) and more lipophilic analogs (e.g., ethyl esters or 4-butoxyphenyl derivatives), providing a defined reference point in hydrophobicity scales.

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